(9E,15E)-11-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one
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Overview
Description
3'-O-Decarbamoylirumamycin is a natural product found in Streptomyces with data available.
Scientific Research Applications
Non-iterative Asymmetric Synthesis of Polyketide Spiroketals
Research on molecules similar to the specified compound includes the study of their synthesis and potential biological activities. For example, the non-iterative asymmetric synthesis of C15 polyketide spiroketals has been explored, demonstrating high stereo- and enantioselectivity. These compounds have shown cytotoxicity toward marine P388 lymphocytic leukemia and various human cancer cell lines, suggesting potential applications in cancer research (Meilert, Pettit, & Vogel, 2004).
New Compounds from Marine Organisms
Investigations into marine organisms have led to the discovery of new compounds with unique structures. For instance, compounds isolated from the fungus Nigrospora sphaerica have contributed to the understanding of natural products' chemical diversity, although their specific applications in scientific research are still being explored (Zhang et al., 2009).
Reaction of Heterocyclic Polynitriles
The study on the reaction of heterocyclic polynitriles has provided insights into the synthesis of new organic compounds, potentially offering templates for further synthetic modifications for pharmaceutical applications (Eremkin et al., 2015).
Stereoselective Synthesis and Asymmetric Synthesis
Stereoselective synthesis research, including the total asymmetric synthesis of carbohydrates and related compounds, highlights the importance of precise synthetic approaches in creating molecules with specific orientations for applications in medicinal chemistry and drug development (Gerber & Vogel, 2001).
New Sesquiterpenoids with Biological Activities
The discovery of new sesquiterpenoids from Lycianthes marlipoensis has expanded the repertoire of natural products with potential therapeutic applications. These compounds' structures and activities contribute to the ongoing search for new bioactive molecules (Guo & Li, 2005).
properties
CAS RN |
99486-52-9 |
---|---|
Product Name |
(9E,15E)-11-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one |
Molecular Formula |
C40H64O11 |
Molecular Weight |
720.9 g/mol |
IUPAC Name |
(9E,15E)-11-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one |
InChI |
InChI=1S/C40H64O11/c1-10-31(42)39(9)38(51-39)26(6)19-25(5)37-27(7)34(44)22(2)15-16-29(48-33-20-30(41)35(45)28(8)47-33)14-12-11-13-23(3)36-24(4)17-18-40(46,50-36)21-32(43)49-37/h13,15-17,22,25-30,33-38,41,44-46H,10-12,14,18-21H2,1-9H3/b16-15+,23-13+ |
InChI Key |
AROPDQZOMIITCK-YASSZHNESA-N |
Isomeric SMILES |
CCC(=O)C1(C(O1)C(C)CC(C)C2C(C(C(/C=C\C(CCC/C=C(/C3C(=CCC(O3)(CC(=O)O2)O)C)\C)OC4CC(C(C(O4)C)O)O)C)O)C)C |
SMILES |
CCC(=O)C1(C(O1)C(C)CC(C)C2C(C(C(C=CC(CCCC=C(C3C(=CCC(O3)(CC(=O)O2)O)C)C)OC4CC(C(C(O4)C)O)O)C)O)C)C |
Canonical SMILES |
CCC(=O)C1(C(O1)C(C)CC(C)C2C(C(C(C=CC(CCCC=C(C3C(=CCC(O3)(CC(=O)O2)O)C)C)OC4CC(C(C(O4)C)O)O)C)O)C)C |
synonyms |
3'-O-decarbamoylirumamycin decarbamoylirumamycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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